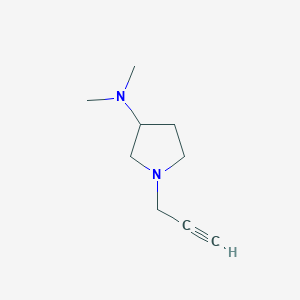

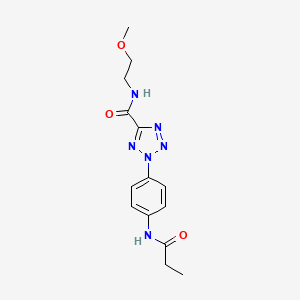

![molecular formula C10H8N4O B2457841 2-氨基-3H-嘧啶并[4,5-B]吲哚-4(9H)-酮 CAS No. 171179-93-4](/img/structure/B2457841.png)

2-氨基-3H-嘧啶并[4,5-B]吲哚-4(9H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one” is a pyrimido-indole derivative . It is also known as UM729 . The crystal structures of 2-amino-4-phenyl-9H-pyrimido[4,5-b]indole and its nitrate were determined by XRD analysis .

Synthesis Analysis

The synthesis of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one was determined by XRD analysis, 13C NMR, and quantum-chemical data . The acid proton is predominantly localized at the N(3) atom of the pyrimidine ring in both isolated nitrate molecules and in molecules in crystal and solution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one include glycosylation, cross-coupling reactions, and nucleophilic substitutions .科学研究应用

合成嘧啶并[5,4-b]吲哚衍生物

- 应用:通过甲基3-氨基-1H-吲哚-2-羧酸酯与芳基异氰酸酯、芳基异硫氰酸酯和氰胺等化合物发生反应,合成各种衍生物,如5H-嘧啶并[5,4-b]吲哚 (Shestakov et al., 2009)。

合成氨基嘧啶并[5,4-b]吲哚

- 应用:通过以乙酸乙酯3-氨基吲哚-2-羧酸酯为起始物,涉及与甲酰胺等发生缩合反应的过程,制备4-氨基-5H-嘧啶并[5,4-b]吲哚及相关化合物 (Monge et al., 1986)。

晶体和溶液中的结构分析

- 应用:对2-氨基-4-苯基-9H-嘧啶并[4,5-b]吲哚及其硝酸盐的晶体结构进行详细的XRD分析和量子化学数据,突出了酸质子在特定原子上的定位 (Borovik et al., 2003)。

BET泛素连接结构域抑制剂的发现

- 应用:设计和合成含有9H-嘧啶并[4,5-b]吲哚的化合物作为有效的BET抑制剂,展示在特定癌症模型中具有显著的抗肿瘤活性 (Zhao et al., 2017)。

作为GSK-3β抑制剂的探索

- 应用:研究基于9H-嘧啶并[4,5-b]吲哚的GSK-3β抑制剂,用于潜在的阿尔茨海默病药物发现,展示它们的生物活性和代谢稳定性 (Andreev et al., 2020)。

食品化学分析

- 应用:通过微波辅助萃取和分散液-离子液体微萃取,对熟牛肉汉堡中的异环芳香胺进行研究分析,包括2-氨基-9H-吡啶并[2,3-b]吲哚 (Mesa et al., 2013)。

微管蛋白聚合抑制剂

- 应用:研究9H-嘧啶并[4,5-b]吲哚作为微管蛋白聚合抑制剂的结构特征,显示对常规药物耐药的癌细胞具有有效性 (Devambatla et al., 2017)。

未来方向

The future directions for research on 2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one could include further exploration of its mechanism of action, particularly its role in enhancing the self-renewal of human hematopoietic stem cells . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

属性

IUPAC Name |

2-amino-3,9-dihydropyrimido[4,5-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-10-13-8-7(9(15)14-10)5-3-1-2-4-6(5)12-8/h1-4H,(H4,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPJRUKSXXTQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(NC3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

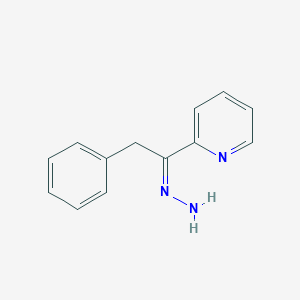

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)

![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)

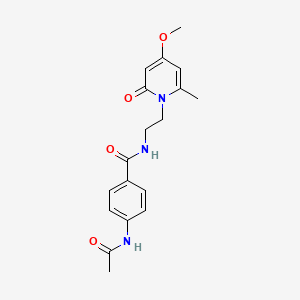

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)

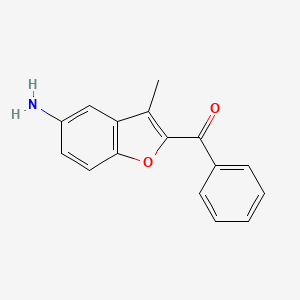

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)